REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH:1]1([NH:7][CH3:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[K+:13].[K+:14].[N+:15](=[O:16])([O-:17])[c:18]1[cH:19][cH:20][c:21]([CH2:22][Br:23])[cH:24][cH:25]1.[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[CH:1]1([N:7]([CH3:8])[CH2:22][c:21]2[cH:20][cH:19][c:18]([N+:15](=[O:16])[O-:17])[cH:25][cH:24]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CN(Cc1ccc([N+](=O)[O-])cc1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |